molecular formula C16H19F2N3O2S2 B2709316 7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane CAS No. 1705354-56-8

7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane

Cat. No.: B2709316
CAS No.: 1705354-56-8
M. Wt: 387.46
InChI Key: VVAVLNGSLNWNRD-UHFFFAOYSA-N
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Description

7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. This step often requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).

  • Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This step may involve the use of a difluorobenzene derivative and a strong nucleophile, such as sodium methoxide, under reflux conditions.

  • Attachment of the Dimethylimidazolylsulfonyl Group: : The final step involves the sulfonylation of the thiazepane ring with a dimethylimidazole derivative. This reaction typically requires the use of a sulfonyl chloride reagent and a base, such as triethylamine, in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions may target the imidazole ring or the sulfonyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : The difluorophenyl group can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, dichloromethane.

    Reduction: LiAlH4, NaBH4, ethanol, tetrahydrofuran (THF).

    Substitution: Sodium methoxide, potassium tert-butoxide, DMF, reflux conditions.

Major Products

    Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: Reduced imidazole derivatives or desulfonylated products.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane has a wide range of scientific research applications, including:

  • Chemistry: : The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it useful in biochemical assays.

  • Medicine: : The compound has potential therapeutic applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an enzyme inhibitor or receptor modulator.

  • Industry: : In industrial applications, the compound can be used as a building block for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, the difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the imidazolylsulfonyl group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    7-(2,5-difluorophenyl)-4-(imidazol-4-yl)-1,4-thiazepane: Lacks the dimethyl groups on the imidazole ring, which may affect its binding affinity and reactivity.

    7-(2,5-difluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane: Contains a simpler sulfonyl group, which may result in different chemical and biological properties.

    7-(2,5-difluorophenyl)-4-(1H-imidazol-4-yl)-1,4-thiazepane: Lacks the dimethyl groups, potentially altering its interaction with molecular targets.

Uniqueness

The presence of both the difluorophenyl group and the dimethylimidazolylsulfonyl group in 7-(2,5-difluorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane contributes to its unique chemical and biological properties

Properties

IUPAC Name

7-(2,5-difluorophenyl)-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O2S2/c1-11-19-16(10-20(11)2)25(22,23)21-6-5-15(24-8-7-21)13-9-12(17)3-4-14(13)18/h3-4,9-10,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAVLNGSLNWNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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